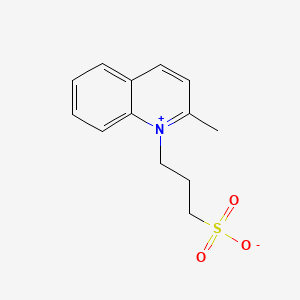

2-Methyl-1-(3-sulphonatopropyl)quinolinium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-methylquinolin-1-ium-1-yl)propane-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-11-7-8-12-5-2-3-6-13(12)14(11)9-4-10-18(15,16)17/h2-3,5-8H,4,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQBXKBUTMRNQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C=C1)CCCS(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068650 |

Source

|

| Record name | 2-Methyl-1-(3-sulphonatopropyl)quinolinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51583-69-8 |

Source

|

| Record name | Quinolinium, 2-methyl-1-(3-sulfopropyl)-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51583-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinolinium, 2-methyl-1-(3-sulfopropyl)-, inner salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051583698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolinium, 2-methyl-1-(3-sulfopropyl)-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1-(3-sulphonatopropyl)quinolinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-(3-sulphonatopropyl)quinolinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-1-(3-sulphonatopropyl)quinolinium

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quinolinium Inner Salts

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The quaternization of the quinoline nitrogen atom to form quinolinium salts can further enhance their pharmacological properties and introduce unique physicochemical characteristics. 2-Methyl-1-(3-sulphonatopropyl)quinolinium is a zwitterionic quinolinium salt, also known as an inner salt or betaine. This class of compounds, characterized by a positive charge on the heterocyclic nitrogen and a negative charge on the sulfonate group, exhibits interesting solubility profiles and potential for use as functional moieties in drug design and as specialized surfactants.[1] This guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization.

Core Synthesis Pathway: N-Alkylation via Quaternization

The primary and most direct route to this compound is the N-alkylation of 2-methylquinoline with 1,3-propanesultone. This reaction is a classic example of a Menschutkin reaction, where a tertiary amine (the nitrogen of the quinoline ring) acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.

Reaction Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of 2-methylquinoline nucleophilically attacks the terminal methylene carbon of 1,3-propanesultone. This attack leads to the opening of the strained four-membered sultone ring and the concurrent formation of a new carbon-nitrogen bond. The sulfonate group remains covalently attached to the propyl chain, resulting in the formation of the zwitterionic product, this compound. The reaction is generally irreversible due to the stability of the resulting inner salt.

Experimental Protocol

This section provides a detailed, field-proven methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |

| 2-Methylquinoline (Quinaldine) | 143.19 | 91-63-4 | Should be freshly distilled if discolored. |

| 1,3-Propanesultone | 122.14 | 1120-71-4 | Caution: Potent carcinogen. Handle with extreme care in a fume hood. |

| Acetonitrile (CH₃CN) | 41.05 | 75-05-8 | Anhydrous grade. |

| Diethyl ether ((C₂H₅)₂O) | 74.12 | 60-29-7 | Anhydrous grade. |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylquinoline (1.43 g, 10 mmol) in 30 mL of anhydrous acetonitrile.

-

Addition of Alkylating Agent: To the stirred solution, add 1,3-propanesultone (1.22 g, 10 mmol) portion-wise at room temperature. Extreme caution should be exercised during the handling of 1,3-propanesultone.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and maintain this temperature with continuous stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will typically precipitate out of the solution as a white solid.

-

Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid product thoroughly with two 20 mL portions of anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum at 40-50 °C for at least 12 hours to obtain this compound as a white crystalline solid.

Expected Yield and Purity

The typical yield for this reaction is in the range of 85-95%. The purity of the product can be assessed by its melting point and spectroscopic methods.

Characterization of this compound

Accurate characterization of the synthesized compound is crucial for confirming its identity and purity.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO₃S |

| Molecular Weight | 265.33 g/mol |

| Appearance | White crystalline solid |

| Melting Point | >300 °C |

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O) δ (ppm): 8.65 (d, 1H, J=8.4 Hz), 8.30 (d, 1H, J=8.8 Hz), 8.15 (t, 1H, J=7.8 Hz), 7.95 (t, 1H, J=7.6 Hz), 7.80 (d, 1H, J=8.8 Hz), 4.90 (t, 2H, J=7.2 Hz), 3.05 (t, 2H, J=7.6 Hz), 2.80 (s, 3H), 2.30 (m, 2H).

-

¹³C NMR (100 MHz, D₂O) δ (ppm): 158.5, 147.8, 138.5, 134.2, 130.5, 129.8, 128.7, 122.3, 118.6, 52.1, 47.3, 25.8, 23.4.

-

FT-IR (KBr, cm⁻¹): 3050 (Ar-H), 2950 (C-H), 1610 (C=N), 1580 (C=C), 1220, 1040 (S=O).

Synthesis Pathway Visualization

The following diagram illustrates the synthesis of this compound.

Caption: Synthesis of this compound.

Trustworthiness and Self-Validating Systems

The described protocol is designed to be a self-validating system. The high yield of a crystalline solid with a sharp melting point above 300 °C is the first indicator of a successful reaction. The definitive confirmation of the product's structure and purity is achieved through comprehensive spectroscopic analysis. The provided ¹H and ¹³C NMR data are characteristic of the expected zwitterionic structure and can be used as a benchmark for researchers to validate their results. Any significant deviation from these spectral patterns would indicate the presence of impurities or the formation of an unexpected product.

Conclusion and Future Perspectives

The synthesis of this compound via the N-alkylation of 2-methylquinoline with 1,3-propanesultone is a robust and high-yielding process. The resulting zwitterionic compound holds potential for various applications in drug development, including its use as a solubilizing moiety for poorly soluble drug candidates or as a pharmacologically active agent in its own right. Further research could explore the biological activities of this and related quinolinium inner salts, as well as their utility in the formulation of novel drug delivery systems. The straightforward and efficient synthesis pathway detailed in this guide provides a solid foundation for such future investigations.

References

- J. A. Joule and K. Mills, Heterocyclic Chemistry, 5th ed. Wiley, 2010.

- P. A. Koutentis, "Quinolinium Salts," in Science of Synthesis, vol. 15, Georg Thieme Verlag, 2004, pp. 353-431.

- A. R. Katritzky, C. W. Rees, and E. F. V. Scriven, eds.

-

PubChem, "2-Methylquinoline," National Center for Biotechnology Information. [Link]

-

PubChem, "1,3-Propanesultone," National Center for Biotechnology Information. [Link]

-

Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. [Link]

Sources

photophysical properties of 2-Methyl-1-(3-sulphonatopropyl)quinolinium

An In-Depth Technical Guide to the Photophysical Properties of 2-Methyl-1-(3-sulphonatopropyl)quinolinium: A Versatile Fluorophore for Research and Drug Development

Executive Summary

This technical guide provides a comprehensive overview of the , a water-soluble, zwitterionic fluorescent dye. Belonging to the quinolinium class of fluorophores, this compound is distinguished by a suite of desirable characteristics, including high fluorescence quantum yields, long fluorescence lifetimes, and exceptional photostability.[1][2] These attributes make it a powerful tool for a range of applications in biomedical research and drug development. This document details the molecular basis for its properties, provides robust experimental protocols for its characterization, and explores its potential applications in advanced fluorescence microscopy and screening assays.

Introduction to the Quinolinium Scaffold

The Quinolinium Core: A Privileged Structure

Quinoline and its derivatives are foundational heterocyclic scaffolds frequently found in biologically active compounds and functional materials.[3] When the quinoline nitrogen is quaternized, a quinolinium salt is formed, creating a positively charged system that often exhibits strong fluorescence. This core structure is the basis for a versatile class of fluorophores whose properties can be finely tuned through chemical modification.

The Impact of 2-Methyl and 1-(3-sulphonatopropyl) Substitution

The specific substituents on the quinolinium core are critical in defining the final properties of this compound:

-

2-Methyl Group: The introduction of a methyl group is a common and powerful strategy in drug design, often referred to as the "magic methyl" effect.[4] This small, lipophilic group can modulate physicochemical properties, influence the molecule's conformation, and establish critical hydrophobic or van der Waals interactions within protein binding sites, potentially enhancing target affinity and specificity.[4][5]

-

1-(3-sulphonatopropyl) Group: This side chain, attached to the quinolinium nitrogen, imparts two crucial features. First, the sulfonate group (SO₃⁻) is a strong acid anion, ensuring it remains negatively charged over a vast pH range. This creates a zwitterionic (inner salt) structure, which dramatically increases water solubility without requiring extreme pH conditions.[1][2] Second, this permanent charge makes the molecule highly suitable for biological applications in aqueous media, preventing aggregation and non-specific membrane partitioning.

Synthesis and Structural Characterization

Proposed Synthetic Pathway

The synthesis of N-alkyl quinolinium salts is a well-established process.[6] this compound can be readily prepared via a direct nucleophilic reaction between 2-methylquinoline and 1,3-propanesultone. In this SN2 reaction, the lone pair of electrons on the quinoline nitrogen attacks the terminal carbon of the sultone, leading to the opening of the strained four-membered ring and the formation of the stable zwitterionic product.

Caption: Proposed synthesis of this compound.

Structural Verification

Post-synthesis, confirmation of the molecular structure is achieved using standard analytical techniques. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to verify the covalent structure and the successful quaternization of the nitrogen, while high-resolution mass spectrometry (HRMS) confirms the elemental composition and exact mass of the zwitterionic product.[7]

Core Photophysical Properties

The quinolinium scaffold endows this molecule with a set of highly advantageous photophysical characteristics, making it a superior choice over many conventional fluorescent dyes.

Absorption and Emission Spectra

The absorption spectrum is expected to show strong electronic transitions in the ultraviolet to visible range (typically 300-450 nm), corresponding to π → π* transitions within the aromatic quinolinium ring system.[7] The emission spectrum will be red-shifted relative to the absorption, with a characteristic Stokes shift that minimizes spectral overlap and re-absorption phenomena.

Fluorescence Quantum Yield (ΦF) and Lifetime (τ)

Quinolinium-based fluorophores are renowned for their exceptional brightness and temporal characteristics.

-

High Quantum Yield: This class of dyes consistently exhibits high fluorescence quantum yields (ΦF), often in the range of 0.6 to 0.8, with some specialized structures exceeding 0.99.[1][8][9] This efficiency in converting absorbed photons into emitted fluorescence translates directly to brighter signals and higher sensitivity in experimental assays.

-

Long Fluorescence Lifetime: The fluorescence lifetime (τ) of these probes is typically in the 11-13 nanosecond (ns) range. This is significantly longer than the lifetime of most common autofluorescent species in biological samples (e.g., NADH, FAD, which are ~1-4 ns), a property that is invaluable for reducing background interference through time-resolved detection methods like Fluorescence Lifetime Imaging Microscopy (FLIM).[2]

Photostability

A critical parameter for any fluorophore used in microscopy is its resistance to photobleaching. Related quinolinium probes have demonstrated remarkable photostability, maintaining consistent fluorescence intensity over extended periods of irradiation, a stark contrast to traditional dyes like fluorescein which can photobleach rapidly.[1]

Summary of Photophysical Parameters

The table below summarizes the expected photophysical properties based on data from closely related 1-alkyl-quinolinium derivatives.

| Parameter | Typical Value Range | Significance |

| Absorption Max (λabs) | 350 - 450 nm | Excitation wavelength range |

| Emission Max (λem) | 450 - 550 nm | Detected fluorescence color |

| Quantum Yield (ΦF) | 0.6 - 0.9+ | High brightness and sensitivity[8] |

| Fluorescence Lifetime (τ) | 11 - 13 ns | Amenable to FLIM; rejection of background |

| Stokes Shift | 50 - 100 nm | Minimizes self-quenching and re-absorption[7] |

| Photostability | High | Suitable for long-term imaging experiments |

| Water Solubility | High | Ideal for biological and aqueous media[2] |

Experimental Protocols for Characterization

To ensure scientific rigor, the photophysical properties of each new batch should be validated. The following protocols outline the standard methodologies.

Workflow for Comprehensive Photophysical Analysis

Caption: Relationship between core properties and drug discovery applications.

-

High-Content Cellular Imaging: Its high brightness, photostability, and water solubility make it an excellent candidate for labeling and tracking biomolecules in live cells for extended periods, enabling detailed studies of drug effects on cellular morphology and function.

-

Fluorescence Lifetime Imaging (FLIM): The long, environmentally-sensitive lifetime is ideal for FLIM applications. [2]FLIM can provide information beyond fluorescence intensity, reporting on the molecular environment of the probe, such as local pH, ion concentrations, or viscosity, which can be altered by drug action or disease states. * Target Engagement and Binding Assays: As a fluorescent label, it can be conjugated to small molecules or proteins to directly measure binding events. Its long lifetime is particularly advantageous for time-resolved fluorescence resonance energy transfer (TR-FRET) assays or fluorescence polarization (FP) assays, which are common formats for high-throughput screening.

Conclusion

This compound represents a highly versatile and robust fluorescent probe. Its molecular design combines the privileged quinolinium core with substituents that confer an optimal blend of photophysical performance and physicochemical suitability for biological research. By understanding and leveraging its properties of high quantum yield, long fluorescence lifetime, and excellent stability, researchers and drug development professionals can access more sensitive, reliable, and information-rich data from their fluorescence-based experiments.

References

-

Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. (2023). ACS Sensors, 8(5), 2050–2059. [Link]

-

Kawski, A., Nowaczyk, K., & Kukliński, B. (1991). Fluorescence Quantum Yields of 2-Substituted 3-Methylquinoxalines in Liquid Solutions at Room Temperature. Zeitschrift für Naturforschung A, 46(8), 700-702. [Link]

-

Silva, G. T. M., Silva, C., da Silva, K. M., & Quina, F. (2022). Fluorescence and Phosphorescence of Flavylium Cation Analogues of Anthocyanins. ResearchGate. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Gomtsyan, A. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6099. [Link]

-

Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]

-

da Silva, J. L., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Scientific Reports, 11(1), 23229. [Link]

-

Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. (2023). PubMed. [Link]

-

Kollár, P., et al. (2011). Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. Molecules, 16(4), 3463-3473. [Link]

-

Johnson, W., & Haws, L. C. (2017). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. Regulatory Toxicology and Pharmacology, 90, 11-21. [Link]

-

Wang, C., et al. (2015). Fluorescent quinolizinium ionic liquids (salts) with unexpectedly high quantum yields up to >99%. Journal of Materials Chemistry C, 3(32), 8337-8343. [Link]

-

Shrestha, B., et al. (2021). Two-photon fluorescence lifetime for label-free microfluidic droplet sorting. Microfluidics and Nanofluidics, 25(11), 99. [Link]

- CN102898366A - Method for one-step preparation of 2-methylquinoline. (2013).

-

Wang, C., et al. (2015). Fluorescent quinolizinium ionic liquids (salts) with unexpectedly high quantum yields up to >99%. ResearchGate. [Link]

Sources

- 1. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescent quinolizinium ionic liquids (salts) with unexpectedly high quantum yields up to >99% - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

2-Methyl-1-(3-sulphonatopropyl)quinolinium CAS number 51583-69-8 details

An In-depth Technical Guide to 2-Methyl-1-(3-sulphonatopropyl)quinolinium (CAS: 51583-69-8)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 51583-69-8), a heterocyclic organic compound belonging to the quinolinium salt family. As a zwitterionic sulfobetaine, its molecular architecture, featuring a hydrophilic sulfonate group and a comparatively hydrophobic 2-methylquinoline core, imparts unique physicochemical properties. This document details its chemical identity, provides a validated synthesis protocol, explores its established and potential applications, and outlines critical safety and handling procedures. The guide is intended for researchers, chemists, and material scientists who seek to leverage this compound in synthetic chemistry, materials science, and analytical applications.

Introduction and Scientific Context

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, frequently found in biologically active compounds and functional dyes.[1] The quaternization of the quinoline nitrogen not only enhances solubility but also modulates the electronic properties of the ring system, opening new avenues for chemical reactivity and application.

This compound, also known as 3-(2-Methylquinolin-1-ium-1-yl)propane-1-sulfonate, is an exemplar of this class, existing as a stable inner salt or zwitterion.[2][3] This structure is significant for several reasons:

-

Zwitterionic Nature : The presence of both a permanent positive charge on the quinolinium nitrogen and a negative charge on the sulfonate group results in a net-neutral molecule with high polarity. This structure is characteristic of sulfobetaines, a class of surfactants known for their excellent water solubility and stability over a wide pH range.[4]

-

Hydrophilic-Lipophilic Balance (HLB) : The molecule possesses distinct hydrophilic (sulfonatopropyl) and lipophilic (2-methylquinoline) regions, suggesting potential surfactant properties and utility in stabilizing emulsions or solubilizing other molecules.

-

Reactive Core : The quinolinium ring is an electron-deficient system, making it a valuable precursor in cycloaddition reactions for the synthesis of complex, fused polyheterocycles.[1]

This guide synthesizes the available technical data to provide a holistic understanding of this versatile compound.

Physicochemical and Structural Properties

A precise understanding of the compound's properties is critical for its effective application. The key identifiers and characteristics are summarized below.

Core Compound Data

| Property | Value | Source(s) |

| CAS Number | 51583-69-8 | [5][6][7] |

| IUPAC Name | 3-(2-methylquinolin-1-ium-1-yl)propane-1-sulfonate | [2] |

| Synonyms | 2-Methyl-1-(3-sulfopropyl)-quinolinium inner salt | [2][3] |

| Molecular Formula | C₁₃H₁₅NO₃S | [2][3][7] |

| Molecular Weight | 265.33 g/mol | [2][3] |

| Canonical SMILES | CC1=CCCCS(=O)(=O)[O-] | [8] |

| Physical Form | Solid (Assumed based on related compounds) | |

| Density | Data not readily available | [2] |

Structural Representation

The zwitterionic structure of this compound is depicted below.

Caption: Chemical structure of the zwitterionic inner salt.

Mass Spectrometry Data (Predicted)

Predicted collision cross-section (CCS) values are invaluable for identifying the compound using ion mobility-mass spectrometry techniques.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 267.09236 | 157.5 |

| [M+Na]⁺ | 289.07430 | 166.5 |

| [M-H]⁻ | 265.07780 | 160.1 |

| Data sourced from PubChemLite.[8] |

Synthesis and Purification Protocol

The synthesis of N-alkyl quinolinium salts is a well-established transformation in organic chemistry.[9] The following protocol describes a reliable method for preparing the title compound from commercially available starting materials.

Causality of Experimental Design

The chosen synthetic route is an Sₙ2 reaction. The nitrogen atom of 2-methylquinoline (lepidine) acts as a nucleophile, attacking the electrophilic carbon of 1,3-propanesultone. 1,3-propanesultone is an ideal reagent as it is a bifunctional molecule that both alkylates the nitrogen and introduces the required sulfonate group in a single, atom-economical step. The reaction opens the strained sultone ring, yielding the zwitterionic product directly. A polar aprotic solvent like acetonitrile is chosen to solubilize the reactants without interfering with the reaction mechanism.

Step-by-Step Synthesis Workflow

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylquinoline (1 eq.) and acetonitrile (100 mL).

-

Reagent Addition: While stirring, add 1,3-propanesultone (1.1 eq.) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The product, being a salt, will have a much lower Rf value than the starting materials.

-

Product Isolation: As the reaction proceeds, the zwitterionic product will precipitate from the acetonitrile. After cooling the reaction mixture to room temperature, collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid sequentially with cold acetonitrile (2 x 20 mL) and diethyl ether (2 x 30 mL) to remove unreacted starting materials and impurities.

-

Drying: Dry the purified white or off-white solid product under vacuum at 60°C to a constant weight.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the target compound.

Applications and Research Opportunities

This compound is designed for use in research and industrial production.[2][3] Its unique structure suggests several high-potential application areas.

Intermediate in Organic Synthesis

Quinolinium salts are versatile intermediates for constructing complex nitrogen-containing heterocycles.[1] The electron-deficient nature of the quinolinium ring allows it to participate in various cycloaddition and annulation reactions, providing access to novel molecular scaffolds of interest to drug development professionals.

Specialty Surfactant and Stabilizer

As a sulfobetaine, the compound can function as a zwitterionic surfactant.[4] Unlike traditional ionic surfactants, betaines are often less denaturing to proteins and can be effective over a broad pH range. This makes them suitable for:

-

Biochemical Applications: Solubilizing and stabilizing proteins or enzymes in aqueous buffers.

-

Formulations: Acting as a dispersing or emulsifying agent in complex mixtures.

Potential as a Fluorescent Probe

Many quinolinium derivatives are known to be fluorescent. A notable example is 6-Methoxy-N-(3-sulfopropyl)quinolinium (SPQ), which is widely used as a fluorescent indicator for intracellular chloride ions.[10][11] The fluorescence of SPQ is quenched by halide ions through a diffusion-limited collisional mechanism. Given the structural similarity, it is highly probable that this compound also possesses fluorescent properties. This opens a significant research opportunity to characterize its photophysical properties and evaluate its potential as a novel fluorescent sensor.

Proposed Workflow for Evaluating Sensor Capabilities

Caption: Experimental workflow to assess the compound as a fluorescent sensor.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related quinolinium and sulfobetaine compounds can be used to establish prudent safety protocols.[12][13]

Hazard Identification

Based on analogous compounds, the following GHS classifications should be assumed:

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[12][13] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[12] |

| Skin Irritation | 2 | H315: Causes skin irritation.[12][13] |

| Eye Irritation | 2 | H319: Causes serious eye irritation.[12][13] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[12][13] |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile rubber), safety goggles or a face shield, and a lab coat.[13]

-

Ventilation: Handle only in a well-ventilated area or under a chemical fume hood to avoid breathing dust.[13]

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep locked up and away from incompatible materials such as strong oxidizing agents.[12][14]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the product to reach the sewage system or dispose of it with household garbage.[12]

Conclusion

This compound (CAS 51583-69-8) is a specialized heterocyclic compound with significant potential. Its zwitterionic sulfobetaine structure provides a unique combination of properties, making it a valuable tool for researchers. While its primary current use is as an intermediate in research and production, compelling evidence from analogous structures suggests high-potential applications as a specialty surfactant and, most notably, as a candidate for the development of novel fluorescent sensors. The protocols and data presented in this guide offer a solid foundation for scientists and developers to safely handle, synthesize, and explore the full scientific potential of this versatile molecule.

References

-

LookChem. Cas 51583-69-8, this compound. [Link]

-

LookChem. This compound, CasNo.51583-69-8. [Link]

-

ChemicalsToBuy. inner salt suppliers USA. [Link]

-

ChemBK. 2-Methyl-1-(3-sulfopropyl)-quinolinium inner salt. [Link]

-

CPAchem. Safety data sheet for 2-Methylquinoline. [Link]

-

Procter & Gamble. SAFETY DATA SHEET for Clean Quick® Broad Range Quaternary Sanitizer. [Link]

-

ChemicalsToBuy. sulfopropyl suppliers USA. [Link]

-

PubChemLite. This compound (C13H16NO3S). [Link]

-

Yinghao Pharm Co.,Ltd. This compound CAS NO.51583-69-8. [Link]

-

Market Publishers. QPS (CAS 51583-69-8) Market Research Report. [Link]

-

Majumdar, K. C., & Das, S. (2022). Recent Applications of Quinolinium Salts in the Synthesis of Annulated Heterocycles. SynOpen, 6(02), 86–109. [Link]

-

Imramovský, A., et al. (2012). Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. Molecules, 17(5), 5156–5168. [Link]

-

LookChem. This compound,Sufficient inventory. [Link]

-

Boyd, B. J., et al. (2021). Heads or tails? The synthesis, self-assembly, properties and uses of betaine and betaine-like surfactants. Advances in Colloid and Interface Science, 297, 102528. [Link]

- Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. inner salt suppliers USA [americanchemicalsuppliers.com]

- 3. sulfopropyl suppliers USA [americanchemicalsuppliers.com]

- 4. Heads or tails? The synthesis, self-assembly, properties and uses of betaine and betaine-like surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. sunlake.lookchem.com [sunlake.lookchem.com]

- 7. chembk.com [chembk.com]

- 8. PubChemLite - this compound (C13H16NO3S) [pubchemlite.lcsb.uni.lu]

- 9. Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.ca [fishersci.ca]

- 11. Quinolinium,6-methoxy-1-(3-sulfopropyl)-, inner salt [cymitquimica.com]

- 12. cpachem.com [cpachem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

molecular structure and formula of 2-Methyl-1-(3-sulphonatopropyl)quinolinium

An In-Depth Technical Guide to 2-Methyl-1-(3-sulphonatopropyl)quinolinium for Researchers and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound belonging to the class of sulfobetaine zwitterions. Its structure, which combines a positively charged quaternary quinolinium head with a negatively charged sulfonate tail, results in an overall electrically neutral yet highly polar molecule. This unique zwitterionic character is the primary driver of its utility in advanced applications. For researchers in materials science and drug development, this compound serves as a sophisticated building block for creating surfaces and nanoparticles with exceptional biocompatibility and for synthesizing more complex molecular architectures. This guide provides a detailed examination of its molecular structure, a representative synthesis protocol, and an exploration of its applications grounded in the fundamental principles of its chemistry.

Section 1: Molecular Structure and Physicochemical Properties

The defining feature of this compound is its intramolecular salt, or zwitterionic, structure. The nitrogen atom of the 2-methylquinoline ring is quaternized by the propyl chain, creating a permanent positive charge. This is internally counterbalanced by the negative charge of the sulfonate group at the terminus of the propyl chain. This arrangement prevents the compound from behaving like a typical salt and imparts unique solubility and hydration characteristics.

The presence of the planar, aromatic quinolinium core combined with the flexible, hydrophilic propyl sulfonate chain creates a molecule with distinct hydrophobic and hydrophilic domains, suggesting potential for self-assembly or surfactant-like behavior in certain environments.

Table 1: Compound Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 3-(2-methylquinolin-1-ium-1-yl)propane-1-sulfonic acid | |

| CAS Number | 51583-69-8 | [1] |

| Molecular Formula | C₁₃H₁₅NO₃S | |

| Molecular Weight | 265.33 g/mol | [1] |

| Monoisotopic Mass | 265.07726 Da | |

| Canonical SMILES | CC1=CCCS(=O)(=O)[O-] | |

| InChIKey | XOQBXKBUTMRNQS-UHFFFAOYSA-N | |

| Appearance | White or whitish crystalline powder | |

| Predicted XLogP3 | 1.9 |

Section 2: Synthesis and Characterization

The synthesis of N-sulfopropyl zwitterions from heterocyclic amines is a well-established and robust process. The most direct and common method is the nucleophilic ring-opening of a cyclic sulfonate ester, 1,3-propanesultone, by the heterocyclic amine.

Expertise & Causality in Synthesis

The choice of this synthetic route is dictated by fundamental chemical principles. The nitrogen atom in 2-methylquinoline is a potent nucleophile, driven by its lone pair of electrons. 1,3-propanesultone is a highly effective electrophile; its four-membered ring is strained, and the carbon atom adjacent to the oxygen is highly susceptible to nucleophilic attack. This Sₙ2 reaction is typically efficient and regioselective, leading to the desired zwitterionic product with high purity. The reaction is often performed in a polar aprotic solvent like DMF or acetonitrile to ensure solubility of the reactants while not interfering with the reaction mechanism.

Representative Experimental Protocol

While a specific peer-reviewed protocol for this exact compound is not widely published, the following is a robust, representative procedure based on established methods for analogous compounds.[2]

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methylquinoline (1.0 equivalent) in anhydrous acetonitrile or DMF.

-

Initiation: Add 1,3-propanesultone (1.1-1.2 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 80-100 °C) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: As the reaction proceeds, the zwitterionic product, which is often insoluble in the reaction solvent, will precipitate out as a white solid.

-

Purification: Cool the reaction mixture to room temperature. Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold acetonitrile and diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to yield the final white crystalline solid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structural identity of the synthesized product should be validated using standard spectroscopic techniques. Based on data from closely related pyridinium sulfobetaines, the following spectral features are expected.[2]

-

FT-IR (Infrared Spectroscopy): The most prominent signals will be the strong, characteristic stretching vibrations of the sulfonate (SO₃⁻) group, typically appearing as a set of bands in the 1250-1150 cm⁻¹ and 1070-1030 cm⁻¹ regions.

-

¹H NMR (Proton NMR): In a solvent like D₂O or DMSO-d₆, the spectrum would show characteristic signals for the propyl chain protons, including a multiplet around 2.3-2.5 ppm (C-CH₂-C), a triplet near 3.0 ppm (CH₂-SO₃⁻), and a triplet downfield around 4.8 ppm (N⁺-CH₂). The aromatic protons of the quinolinium ring would appear in the 7.5-9.0 ppm range, and the methyl group would be a singlet around 2.5-2.7 ppm.

-

¹³C NMR (Carbon NMR): The spectrum would confirm the presence of the three distinct aliphatic carbons of the propyl chain and the carbons of the 2-methylquinolinium core.

Section 3: Applications in Research and Drug Development

The utility of this compound stems almost entirely from its zwitterionic nature, which is a key feature in the design of advanced biomaterials and drug delivery systems.

The Zwitterionic Advantage: A Self-Validating System for Biocompatibility

Zwitterionic materials, particularly sulfobetaines, are known for their exceptional "antifouling" properties. This is not merely a claim but a self-validating principle based on their mechanism of action. The tightly bound hydration layer formed around the zwitterionic groups via strong ion-dipole interactions creates a physical and energetic barrier that resists the non-specific adsorption of proteins, cells, and other biomacromolecules. This "stealth" characteristic is critical in drug delivery, as it can:

-

Prolong Circulation Time: By functionalizing nanoparticles or liposomes with zwitterionic compounds, their clearance from the bloodstream by the immune system can be significantly delayed.[3]

-

Enhance Biocompatibility: The reduction in protein fouling minimizes immune responses and improves the overall safety profile of implantable devices or injectable formulations.[3]

-

Enable Smart Drug Delivery: Zwitterionic polymers can be designed to respond to specific physiological triggers, such as the acidic microenvironment of a tumor, to release a drug payload precisely where it is needed.[3]

Potential Roles and Applications

-

Surface Modification for Drug Delivery Systems: The primary application for this molecule is as a surface-modifying agent. It can be incorporated into polymers or attached to the surface of nanoparticles (e.g., silica, gold, liposomes) to impart the antifouling and biocompatible properties described above.

-

Synthetic Intermediate: Quinolinium salts are valuable precursors in organic synthesis for the construction of more complex, fused heterocyclic systems, which are common scaffolds in many biologically active compounds.[2]

-

Specialized Reagents: Related N-alkylated pyridinium and quinolinium zwitterions have been explored as catalysts, components of ionic liquids, and as protein-stabilizing agents in biochemical research due to their unique solubility and charge characteristics.[2]

Section 4: Safety, Handling, and Storage

Ensuring the trustworthiness of any protocol requires a robust understanding of safety and handling. While a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound (CAS 51583-69-8) is limited, a reliable safety profile can be constructed based on the chemical class and established toxicological principles.

-

General Handling: As with all laboratory chemicals, this compound should be handled in a well-ventilated area or fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and direct contact with skin and eyes.

-

Toxicological Assessment: In the absence of specific toxicity data, regulatory and safety bodies often use a scientifically-grounded approach called the Threshold of Toxicological Concern (TTC) . This framework uses the chemical structure to estimate a conservative exposure limit below which there is no appreciable risk to human health.[4][5] Given its structure, it would likely be evaluated as a Cramer Class III material. Furthermore, safety can be inferred from "read-across" data of structurally similar compounds. The zwitterionic nature generally points towards high biocompatibility and low cytotoxicity.

-

Storage: The compound is a stable crystalline solid. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical compound; it is a functional building block designed to interface with biological systems. Its core value lies in its zwitterionic sulfobetaine structure, which provides a scientifically validated mechanism for resisting biofouling and enhancing biocompatibility. For scientists and researchers, it represents a key component for the rational design of next-generation drug delivery vehicles, advanced biomaterials, and novel synthetic pathways. Understanding its fundamental chemistry, synthesis, and the causality behind its applications empowers its effective and safe use in pioneering research.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 51583-69-8, this compound. Retrieved from [Link]

-

ZwitterCo. (2023, August 25). Zwitterions in Drug Delivery. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023, June 30). Work-up of SN2 reaction with 1,3-propane sultone. Retrieved from [Link]

-

Meléndez, C. M., et al. (2020). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1593–1600. Available at: [Link]

-

Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, ethyl 2-methyl-4-pentenoate, CAS Registry Number 51583-69-8. Food and Chemical Toxicology, 150, 112083. Available at: [Link]

-

Mostafaie, A., et al. (2017). 2-Methylpyridine-1-ium-1-sulfonate from Allium hirtifolium: An anti-angiogenic compound which inhibits growth of MCF-7 and MDA-MB-231 cells through cell cycle arrest and apoptosis induction. Biomedicine & Pharmacotherapy, 92, 953-964. Available at: [Link]

-

Sullivan, G., et al. (2022). RIFM fragrance ingredient safety assessment, 2,6-nonadienenitrile, CAS Registry Number 67019-89-0. Food and Chemical Toxicology, 162, 112876. Available at: [Link]

-

Klochkov, V. V., et al. (2021). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules, 26(23), 7179. Available at: [Link]

-

Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, nonen acid nitrile, CAS Registry Number 29127-83-1. Food and Chemical Toxicology, 163, 112937. Available at: [Link]

Sources

- 1. inner salt suppliers USA [americanchemicalsuppliers.com]

- 2. mdpi.com [mdpi.com]

- 3. tianye.lookchem.com [tianye.lookchem.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

An In-depth Technical Guide to the Aqueous Solubility of 2-Methyl-1-(3-sulphonatopropyl)quinolinium and Related Zwitterionic Sulfonates

Abstract: 2-Methyl-1-(3-sulphonatopropyl)quinolinium is a zwitterionic sulfonate, a class of compounds with significant potential in pharmaceuticals and material science due to their unique physicochemical properties. However, detailed solubility data for this specific molecule is not widely available in public literature.[1] This guide, therefore, serves as a comprehensive technical manual for researchers, scientists, and drug development professionals, outlining the theoretical principles and practical methodologies required to determine its aqueous solubility. We delve into the molecular structure's impact on solubility, the critical influence of environmental factors like pH and ionic strength, and provide field-proven, step-by-step protocols for accurate and reproducible solubility measurement. This document is designed to empower researchers to generate reliable solubility profiles for novel zwitterionic compounds, ensuring data integrity from early discovery to formulation development.

Introduction to Zwitterionic Quinolinium Sulfonates

Zwitterionic molecules, or inner salts, contain both a positive and a negative charge within the same molecule.[2] In this compound, the permanent positive charge resides on the quaternary nitrogen of the quinolinium ring, while the negative charge is on the sulfonate (SO₃⁻) group. This dual-charge nature imparts unique properties, including high polarity, strong interactions with water, and solubility behavior that is highly sensitive to the solution's composition.[2]

Chemical Structure and Predicted Physicochemical Properties

The molecule can be deconstructed into two key moieties that govern its behavior in aqueous media:

-

Quinolinium Head Group: The rigid, aromatic quinolinium ring is inherently hydrophobic. The presence of a methyl group at the 2-position slightly increases this hydrophobicity. The quaternary nitrogen provides a permanent, delocalized positive charge, making it a cation that does not deprotonate under physiological pH.

-

Alkyl Sulfonate Tail: The propyl chain (-CH₂CH₂CH₂-) provides a flexible, nonpolar spacer, while the terminal sulfonate group (-SO₃⁻) is strongly acidic and highly hydrophilic. It will exist in its anionic form across a very wide pH range.

This structure is analogous to sulfobetaine surfactants, which are known for good water solubility and stability over a wide pH range.[3] The interplay between the bulky hydrophobic quinolinium core and the highly polar sulfonate group makes predicting its exact solubility challenging without empirical data. A structurally similar, though simpler, compound, 3-(1-Pyridinio)-1-propanesulfonate, is noted to be soluble in water.[4][5][6]

Significance in Research and Drug Development

Compounds of this class are explored for various applications, including:

-

Specialty Chemicals: As leveling agents and brighteners in electroplating baths.[5][7]

-

Drug Moieties: As novel surfactants or solubilizing agents in drug formulations.

-

Ionic Liquids: As components of task-specific ionic liquids.[4]

Accurate solubility data is paramount for any of these applications, as it dictates formulation strategies, bioavailability, and environmental fate.

Theoretical Framework for Aqueous Solubility

The dissolution of a solid in a solvent is a thermodynamic process. The resulting saturation concentration, or thermodynamic solubility, is reached when the chemical potential of the solid phase equals that of the dissolved solute.[8]

The Role of the Zwitterionic Moiety

Unlike simple salts, zwitterions do not have counter-ions in their solid state. The dissolution process involves overcoming strong electrostatic interactions in the crystal lattice. However, once in solution, the highly polar sulfonate group and the cationic quinolinium head readily hydrate, which is a powerful driving force for dissolution.

Impact of pH and Ionic Strength

While the charges on this compound are permanent across a wide pH range, the pH of the medium can still influence solubility by altering the ionic strength when buffers are used.[9] The effect of adding extraneous salt (ionic strength) is particularly critical for zwitterions and can be counterintuitive.[10][11]

-

Salting-In: At low salt concentrations, the added ions can shield the intramolecular and intermolecular electrostatic attractions between zwitterion molecules in solution. This reduces the solute's activity coefficient, thereby increasing its solubility.[11][12]

-

Salting-Out: At high salt concentrations, a large number of salt ions compete for water molecules needed for hydration. This reduces the amount of "free" water available to solvate the zwitterion, decreasing its solubility and potentially causing it to precipitate.[10][11][12]

The balance between these two effects means that the solubility of a zwitterionic compound may first increase and then decrease as salt concentration rises.[10] This phenomenon must be experimentally characterized.

Temperature Dependence

The effect of temperature on solubility is dictated by the enthalpy of solution.[13] For most solids, the dissolution process is endothermic (absorbs heat), and thus solubility increases with temperature.[13][14] However, this is not a universal rule and must be determined experimentally. Some zwitterionic polymers are known to exhibit lower critical solution temperature (LCST) behavior, where they become less soluble as temperature increases.[15]

Experimental Determination of Thermodynamic Solubility

To obtain a definitive value for solubility, it is crucial to measure the thermodynamic solubility , which represents the true equilibrium state.[8][16] This is distinct from kinetic solubility , which is often measured in high-throughput screens where a compound dissolved in an organic solvent (like DMSO) is added to an aqueous buffer, and the point of precipitation is measured.[17][18][19] Kinetic solubility is often higher than thermodynamic solubility because it can represent a supersaturated, metastable state.[8][16]

The Shake-Flask Method (OECD 105): The Gold Standard

The most reliable and widely accepted method for determining thermodynamic solubility is the Shake-Flask method, as described in the OECD Guideline for the Testing of Chemicals, Test No. 105.[20][21][22][23] This method involves suspending an excess amount of the solid compound in the aqueous medium of interest, agitating the mixture until equilibrium is reached, separating the solid and aqueous phases, and then measuring the concentration of the dissolved compound in the aqueous phase.[24][25]

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is a self-validating system designed for accuracy and reproducibility.

1. Preparation of Materials:

- Test Substance: Pure, solid this compound. The purity should be confirmed, as impurities can significantly affect solubility.[26]

- Test Media: Prepare a range of aqueous buffers to assess solubility under different conditions (e.g., pH 1.2 simulated gastric fluid, pH 4.5 acetate buffer, pH 6.8 phosphate buffer).[27] To study ionic strength effects, prepare solutions of a neutral salt (e.g., NaCl, KCl) at varying concentrations (e.g., 0 mM, 50 mM, 150 mM, 500 mM).

- Equipment: Analytical balance, glass vials with screw caps, orbital shaker with temperature control, centrifuge, syringe filters (e.g., 0.22 µm PVDF), and a calibrated analytical instrument for quantification (e.g., HPLC-UV).

2. Preliminary Test (Optional but Recommended):

- To estimate the approximate solubility and time to equilibrium, prepare a series of vials with a fixed volume of buffer and varying amounts of the test substance.

- Agitate at a controlled temperature (e.g., 25 °C or 37 °C) and visually inspect for the presence of undissolved solid after a set time (e.g., 24 hours). This helps in choosing the appropriate amount of excess solid for the definitive test.

3. Definitive Test:

- Add an excess amount of the solid compound to replicate vials containing a precise volume of the chosen test medium. "Excess" should be sufficient to ensure a solid phase remains at equilibrium.[27]

- Seal the vials tightly to prevent evaporation.

- Place the vials in an orbital shaker set to a constant speed (e.g., 100-150 rpm) and temperature (e.g., 25 °C).[27] The temperature should be controlled to ± 0.5 °C.[21]

- Equilibrate for a sufficient duration. A common starting point is 24-48 hours.[17][27] To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.

4. Sample Processing:

- After equilibration, allow the vials to stand undisturbed at the test temperature for a short period to let the solid settle.

- Separate the solid and liquid phases. This is typically done by centrifugation followed by filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm). Filtration must be performed carefully to avoid cooling the sample (which could cause precipitation) or clogging the filter.

5. Analytical Quantification:

- Prepare a calibration curve using standard solutions of the compound of known concentration in the same test medium.

- Analyze the filtered samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.[20]

- The measured concentration is the thermodynamic solubility under the tested conditions.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Factors Influencing Measurement and Interpretation

Solid-State Properties

The measured solubility value corresponds to the most stable crystalline form (polymorph) of the compound under the experimental conditions.[16] If a metastable or amorphous form is used, it will initially show higher solubility but may convert to the more stable, less soluble form during equilibration, leading to a drop in concentration over time.[16] It is crucial to characterize the solid form before and after the experiment (e.g., using XRPD) to ensure consistency.

Common Pitfalls and Troubleshooting

-

Insufficient Equilibration Time: Leads to an underestimation of solubility. Always confirm equilibrium with time-point sampling.

-

Adsorption to Labware: Highly charged or "sticky" compounds can adsorb to glass or filter membranes. Run controls to quantify potential losses.

-

pH Shifts: Ensure the buffering capacity of the test medium is sufficient to handle any intrinsic acidity/basicity of the test compound.

-

Degradation: The compound must be stable in the aqueous medium for the duration of the experiment.[22] Stability should be confirmed by analyzing for degradants.

Data Presentation and Interpretation

Solubility data should be presented in a clear, structured format to allow for easy comparison across different conditions.

Tabulating Solubility Data

Table 1: Example Solubility Profile for this compound at 25°C

| Test Medium | pH | Ionic Strength (mM) | Solubility (mg/mL) | Solubility (M) |

| Deionized Water | ~7.0 | 0 | [Experimental Value] | [Calculated Value] |

| 0.1 M HCl (SGF, simulated) | 1.2 | 100 | [Experimental Value] | [Calculated Value] |

| pH 4.5 Acetate Buffer | 4.5 | 50 | [Experimental Value] | [Calculated Value] |

| pH 6.8 Phosphate Buffer (SIF, simulated) | 6.8 | 150 | [Experimental Value] | [Calculated Value] |

| pH 6.8 Phosphate Buffer + 150 mM NaCl | 6.8 | 300 | [Experimental Value] | [Calculated Value] |

Visualizing Key Relationships

Plotting solubility as a function of variables like ionic strength or temperature provides critical insights into the compound's behavior. The relationship between ionic strength and the solubility of this zwitterionic compound can be visualized to identify salting-in and salting-out regions.

Caption: Conceptual plot showing the effect of ionic strength on zwitterion solubility.

Conclusion

Determining the aqueous solubility of a novel compound like this compound requires a rigorous, systematic approach grounded in thermodynamic principles. The Shake-Flask method (OECD 105) remains the definitive standard for generating reliable data suitable for regulatory submission and formulation development. By carefully controlling experimental variables—particularly temperature, pH, and ionic strength—and utilizing validated analytical techniques, researchers can build a comprehensive solubility profile. This profile is essential for understanding the compound's behavior in aqueous environments and is a critical prerequisite for its successful application in science and industry.

References

-

Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review Source: American Pharmaceutical Review URL: [Link]

-

Title: Solubility testing in accordance with the OECD 105 - FILAB Source: FILAB URL: [Link]

-

Title: Test No. 105: Water Solubility - OECD Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

-

Title: Test No. 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

-

Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

-

Title: OECD 105 - Water Solubility Source: Situ Biosciences URL: [Link]

-

Title: Thermodynamic vs. kinetic solubility: Knowing which is which Source: ResearchGate URL: [Link]

-

Title: OECD 105 - Water Solubility Test at 20°C Source: Analytice URL: [Link]

-

Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL: [Link]

-

Title: Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline Source: SciELO URL: [Link]

-

Title: Salting in - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Zwitterionics Surfactants - Encyclopedia.pub Source: Encyclopedia.pub URL: [Link]

-

Title: Factors that Affect the Solubility of Drugs Source: Pharmaguideline URL: [Link]

-

Title: Factors Affecting Solubility | CK-12 Foundation Source: CK-12 Foundation URL: [Link]

-

Title: this compound (C13H16NO3S) - PubChemLite Source: PubChemLite URL: [Link]

-

Title: Buy Pyridinium propyl sulfonate; Price, Uses, and Analysis Source: Shanghai Chemex URL: [Link]

-

Title: PPS(Pyridinium Propyl Sulfobetaine) Source: Wuhan Bright Chemical Co. Ltd. URL: [Link]

-

Title: Micellar Characteristics and Surface Properties of Some Sulfobetaine Surfactants Source: ResearchGate URL: [Link]

-

Title: Salting In and Salting Out of proteins - YouTube Source: YouTube URL: [Link]

-

Title: Small-molecule zwitterionic morpholinium sulfonates as non-cytotoxic materials exhibiting LCST thermo-responsive phase separation in water Source: RSC Publishing URL: [Link]

Sources

- 1. PubChemLite - this compound (C13H16NO3S) [pubchemlite.lcsb.uni.lu]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. 3-(1-Pyridinio)-1-propanesulfonate CAS#: 15471-17-7 [m.chemicalbook.com]

- 5. Buy Pyridinium propyl sulfonate; Price, Uses, and Analysis - Shanghai Chemex [shanghaichemex.com]

- 6. PPS(Pyridinium Propyl Sulfobetaine) Latest Price, PPS(Pyridinium Propyl Sulfobetaine) Manufacturer,Exporter [wuhanbrightchemical.com]

- 7. China High quality 99% PPS Pyridinium propyl sulphobetaine cas 15471-17-7 Pyridinium propylsulphobetain factory and suppliers | Theorem [theoremchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 10. goldbio.com [goldbio.com]

- 11. Salting in - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]

- 14. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 15. Small-molecule zwitterionic morpholinium sulfonates as non-cytotoxic materials exhibiting LCST thermo-responsive phase separation in water - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. enamine.net [enamine.net]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. filab.fr [filab.fr]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 24. bioassaysys.com [bioassaysys.com]

- 25. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 26. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 27. scielo.br [scielo.br]

A Comprehensive Guide to the Determination of the Fluorescence Quantum Yield of 2-Methyl-1-(3-sulphonatopropyl)quinolinium

An In-depth Technical Guide

Abstract

Theoretical Foundations of Fluorescence Quantum Yield

When a molecule absorbs a photon, it is promoted to an electronically excited state. The fluorescence quantum yield (ΦF) is the ratio of the number of photons emitted via fluorescence to the number of photons absorbed.[5][8] It is a direct measure of the probability that the excited state will deactivate through the emission of a photon rather than through non-radiative pathways.[5]

The de-excitation process can occur through several competing pathways:

-

Fluorescence (kf): Radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀), emitting a photon.

-

Internal Conversion (kic): Non-radiative decay between states of the same spin multiplicity (e.g., S₁ → S₀).

-

Intersystem Crossing (kisc): Non-radiative decay between states of different spin multiplicity (e.g., S₁ → T₁).

The quantum yield is mathematically expressed as: ΦF = kf / (kf + kic + kisc)

Where k represents the rate constant for each respective process.[9]

There are two primary methods for determining ΦF: the absolute method, which directly measures emitted and absorbed photons using specialized equipment like an integrating sphere, and the relative (or comparative) method.[4][7][10] This guide focuses on the comparative method due to its reliability, accessibility, and widespread use.[4][8]

The Subject Compound: 2-Methyl-1-(3-sulphonatopropyl)quinolinium

Chemical Structure:

Quinolinium salts are a class of heterocyclic aromatic compounds. The presence of the quaternary nitrogen and the sulphonatopropyl group confers high water solubility, a desirable trait for biological applications. Related quinolinium derivatives have been successfully developed as fluorescent probes for monitoring pH and ion concentrations in aqueous media, exhibiting high quantum yields and photostability.[1][2][3] The characterization of this compound's quantum yield is a foundational step in assessing its potential in similar roles.

Experimental Design & Rationale (E-E-A-T)

The following section details not just the steps, but the scientific reasoning behind the experimental design, ensuring a self-validating and robust protocol.

3.1 Principle of the Comparative Method

The comparative method is anchored on a simple principle: if a test sample and a reference standard with a known quantum yield (ΦST) have identical absorbance at the same excitation wavelength, in the same solvent, and are measured under identical conditions, they are assumed to absorb the same number of photons.[4][5] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.

The relationship is formalized in the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦX and ΦST are the quantum yields of the test sample and the standard.

-

GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the test sample and standard, respectively.[5]

-

ηX and ηST are the refractive indices of the solvents used for the sample and standard solutions.[9]

This gradient-based approach, which uses data from a series of concentrations, is more rigorous than a single-point measurement as it confirms the linear relationship between absorbance and emission and minimizes errors from individual solution preparation.[13]

3.2 Selection of a Reference Standard

The choice of a standard is critical for accuracy. An ideal standard should have a well-characterized and stable quantum yield, be photochemically stable, and its absorption and emission spectra should overlap as much as possible with the test sample to minimize instrument-based spectral correction errors.[14]

For this protocol, Quinine Sulfate is selected as the reference standard.

-

Justification: Quinine sulfate dissolved in 0.5 M sulfuric acid is one of the most widely used and best-characterized fluorescence standards.[15][16]

-

Known Quantum Yield (ΦST): 0.546 in 0.5 M H₂SO₄.[16]

-

Solvent: 0.5 M H₂SO₄. The refractive index (ηST) is ~1.34.

3.3 Instrumentation and Setup

Accurate measurements require two key instruments: a UV-Vis spectrophotometer for absorbance measurements and a spectrofluorometer for emission measurements.[17]

-

UV-Vis Spectrophotometer: Used to measure the absorbance of each solution at the chosen excitation wavelength.

-

Spectrofluorometer: The standard configuration uses an excitation source (e.g., Xenon lamp), monochromators for wavelength selection, and a detector (e.g., PMT) positioned at a 90° angle to the excitation path.[18][19] This orthogonal arrangement is crucial to minimize the detection of transmitted excitation light (Rayleigh scattering) and maximize the collection of emitted fluorescence.[19][20]

3.4 Controlling for Experimental Artifacts

-

Inner Filter Effects: At high concentrations (typically absorbance > 0.1), the emitted fluorescence can be reabsorbed by other fluorophore molecules in the cuvette, artificially reducing the measured intensity.[5] To prevent this, all measurements must be performed on optically dilute solutions, with absorbance values at the excitation wavelength strictly kept below 0.1.[5][7]

-

Spectral Correction: The sensitivity of the spectrofluorometer's detector and the efficiency of its gratings are wavelength-dependent.[18] It is imperative to use a spectrofluorometer that has been spectrally corrected, ensuring the recorded emission spectrum represents the true fluorescence profile of the sample.[10]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for determining the quantum yield of this compound.

4.1 Materials and Reagents

-

Test Sample: this compound

-

Reference Standard: Quinine sulfate dihydrate[21]

-

Solvent for Sample: Deionized water (or other appropriate buffer), ηX ≈ 1.33

-

Solvent for Standard: 0.5 M Sulfuric Acid (H₂SO₄), ηST ≈ 1.34

-

Equipment: Calibrated micropipettes, Class A volumetric flasks, 10 mm path length quartz cuvettes (one for absorbance, one for fluorescence).

4.2 Solution Preparation

-

Prepare Stock Solutions:

-

Accurately prepare a ~1 mM stock solution of this compound in deionized water.

-

Accurately prepare a ~1 mM stock solution of Quinine Sulfate in 0.5 M H₂SO₄.

-

-

Prepare Serial Dilutions:

-

From the stock solutions, prepare a series of at least five dilutions for both the test sample and the reference standard.

-

The concentrations should be chosen such that the absorbance values at the excitation wavelength fall within the range of approximately 0.02, 0.04, 0.06, 0.08, and 0.10.[5]

-

Prepare a "blank" solution for both solvents (deionized water and 0.5 M H₂SO₄).

-

4.3 Absorbance Measurements

-

Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize.

-

Set the excitation wavelength (λex). This should be a wavelength where both the sample and standard absorb light, ideally near the absorption maximum of the sample.

-

Use the blank solutions to zero the spectrophotometer.

-

Measure and record the absorbance of each of the prepared dilutions (both sample and standard) at the chosen λex.

4.4 Fluorescence Measurements

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the instrumental parameters. Crucially, these settings must remain identical for all measurements of both the sample and the standard. [4]

-

Excitation Wavelength (λex): Same as used for absorbance measurements.

-

Excitation and Emission Slit Widths: Choose a value that provides good signal without saturating the detector (e.g., 5 nm).

-

-

Record the emission spectrum of the blank solvent first to check for background signals.

-

For each dilution, rinse the cuvette with the solution to be measured, then fill and place it in the sample holder.

-

Record the full, corrected emission spectrum. Ensure the scan range covers the entire emission profile, from just after the excitation wavelength to where the signal returns to baseline.[9]

4.5 Data Analysis

-

Integrate Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).[5] Most instrument software can perform this automatically. If a blank signal is present, subtract it from each spectrum before integration.

-

Plot Data: For both the test sample and the reference standard, create a graph of Integrated Fluorescence Intensity (y-axis) versus Absorbance at λex (x-axis).

-

Determine Gradients: Perform a linear regression (fit a straight line) for both sets of data. The slope of this line is the gradient (Grad). The plot should be linear and pass through the origin, confirming the absence of inner filter effects.[5][13]

-

Calculate Quantum Yield: Use the calculated gradients and the known quantum yield of the standard to determine the quantum yield of the test sample using the equation from section 3.1.

Data Presentation and Interpretation

All quantitative data should be summarized for clarity. The following tables provide a template for recording experimental results.

Table 1: Absorbance and Fluorescence Data for this compound (Sample)

| Solution | Absorbance at λex | Integrated Fluorescence Intensity (a.u.) |

|---|---|---|

| 1 | ~0.02 | Value |

| 2 | ~0.04 | Value |

| 3 | ~0.06 | Value |

| 4 | ~0.08 | Value |

| 5 | ~0.10 | Value |

| Gradient (GradX) | | Calculated from plot |

Table 2: Absorbance and Fluorescence Data for Quinine Sulfate (Standard)

| Solution | Absorbance at λex | Integrated Fluorescence Intensity (a.u.) |

|---|---|---|

| 1 | ~0.02 | Value |

| 2 | ~0.04 | Value |

| 3 | ~0.06 | Value |

| 4 | ~0.08 | Value |

| 5 | ~0.10 | Value |

| Gradient (GradST) | | Calculated from plot |

Final Calculation Example:

-

Known ΦST (Quinine Sulfate) = 0.546

-

ηX (Water) = 1.33

-

ηST (0.5 M H₂SO₄) = 1.34

-

Assume calculated GradX = 1.5 x 10⁸

-

Assume calculated GradST = 1.2 x 10⁸

ΦX = 0.546 * (1.5 x 10⁸ / 1.2 x 10⁸) * (1.33² / 1.34²) ΦX = 0.546 * (1.25) * (0.985) ΦX ≈ 0.67

An error of ±10% is considered normal for this method.[5] Potential sources of error include inaccuracies in solution preparation, instrument instability, temperature fluctuations, and inadequate spectral correction.[14]

Visualizations

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Caption: Logical relationship of parameters in the comparative quantum yield method.

Conclusion

This guide has outlined a comprehensive and scientifically sound protocol for the determination of the fluorescence quantum yield of this compound. By leveraging the comparative method with a well-established standard like quinine sulfate, researchers can obtain a reliable and accurate value for this crucial photophysical parameter. This characterization is an indispensable step for the scientific community in evaluating the compound's potential as a novel fluorescent probe and advancing its development for applications in research, diagnostics, and drug discovery.

References

-

A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. Available at: [Link]

-

Fluorescence quantum yield measurement | JASCO Global. (2021-03-10). Available at: [Link]

-